molecular formula C15H19ClN2O2 B104851 Propoxate hydrochloride CAS No. 7036-61-5

Propoxate hydrochloride

Cat. No.: B104851
CAS No.: 7036-61-5
M. Wt: 294.77 g/mol
InChI Key: BERTUNFDFYZKFQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of propoxate hydrochloride involves the esterification of imidazole-5-carboxylic acid with propyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include an acidic medium to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Propoxate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Propoxate hydrochloride has several scientific research applications:

    Chemistry: It is used as a model compound to study esterification and substitution reactions.

    Biology: It serves as an anesthetic agent in studies involving cold-blooded vertebrates.

    Medicine: Research is ongoing to explore its potential use as a short-acting hypnotic agent in various animal species.

    Industry: It is used in the formulation of anesthetic solutions for aquatic animals.

Mechanism of Action

Propoxate hydrochloride exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor. This enhances the inhibitory effects of gamma-aminobutyric acid in the central nervous system, leading to sedation and anesthesia. The molecular targets include the gamma-aminobutyric acid type A receptor, and the pathways involved are primarily related to the modulation of inhibitory neurotransmission .

Comparison with Similar Compounds

Propoxate hydrochloride is unique due to its high potency and rapid onset of action compared to other anesthetics like methanesulphonate of meta-amino-benzoic acid ethylester and etomidate. Similar compounds include:

Properties

IUPAC Name

propyl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2.ClH/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13;/h4-8,10-12H,3,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERTUNFDFYZKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952185
Record name Propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7036-61-5, 147-63-7, 29755-12-2
Record name 1H-Imidazole-5-carboxylic acid, 1-(1-phenylethyl)-, propyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7036-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propoxate hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007036615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC167725
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167725
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl (±)-1-(1-phenylethyl)imidazole-5-carboxylate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.561
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Record name PROPOXATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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